molecular formula C4HClN2 B1280238 2-(Chloromethylidene)propanedinitrile CAS No. 10472-09-0

2-(Chloromethylidene)propanedinitrile

Cat. No.: B1280238
CAS No.: 10472-09-0
M. Wt: 112.52 g/mol
InChI Key: ABWDYPYMGCFQPJ-UHFFFAOYSA-N
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Description

2-(Chloromethylidene)propanedinitrile, also known as 2-(chloromethylene)malononitrile, is an organic compound with the molecular formula C4HClN2 and a molecular weight of 112.52 g/mol . This compound is characterized by the presence of a chloromethylidene group attached to a propanedinitrile backbone. It is a versatile intermediate used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Chloromethylidene)propanedinitrile can be synthesized through the reaction of malononitrile with formaldehyde and hydrochloric acid. The reaction typically involves the following steps:

  • Dissolving malononitrile in a suitable solvent such as ethanol.
  • Adding formaldehyde to the solution.
  • Introducing hydrochloric acid to catalyze the reaction.
  • Stirring the mixture at a controlled temperature until the reaction is complete.
  • Isolating the product by filtration and purification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethylidene)propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Chloromethylidene)propanedinitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of potential therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethylidene)propanedinitrile involves its reactivity with nucleophiles and electrophiles. The chloromethylidene group acts as a reactive site, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. The presence of the chloromethylidene group provides distinct chemical properties that differentiate it from its analogs .

Properties

IUPAC Name

2-(chloromethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClN2/c5-1-4(2-6)3-7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWDYPYMGCFQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C#N)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503717
Record name (Chloromethylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10472-09-0
Record name (Chloromethylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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